molecular formula C9H15N3O B15227895 5-(3-Methyl-1H-pyrazol-4-yl)piperidin-3-ol

5-(3-Methyl-1H-pyrazol-4-yl)piperidin-3-ol

Cat. No.: B15227895
M. Wt: 181.23 g/mol
InChI Key: JWWGTNUFVCBEAN-UHFFFAOYSA-N
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Description

5-(3-Methyl-1H-pyrazol-4-yl)piperidin-3-ol is a heterocyclic compound that features a pyrazole ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyl-1H-pyrazol-4-yl)piperidin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to promote cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methyl-1H-pyrazol-4-yl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromoethane or chloromethane in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups to the pyrazole or piperidine rings .

Scientific Research Applications

5-(3-Methyl-1H-pyrazol-4-yl)piperidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methyl-1H-pyrazol-4-yl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methyl-1H-pyrazol-4-yl)piperidin-3-ol is unique due to its specific combination of a pyrazole and piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

5-(5-methyl-1H-pyrazol-4-yl)piperidin-3-ol

InChI

InChI=1S/C9H15N3O/c1-6-9(5-11-12-6)7-2-8(13)4-10-3-7/h5,7-8,10,13H,2-4H2,1H3,(H,11,12)

InChI Key

JWWGTNUFVCBEAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)C2CC(CNC2)O

Origin of Product

United States

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